molecular formula C27H23F2N3O7S B8069138 Baloxavir marboxil CAS No. 1830312-72-5

Baloxavir marboxil

Cat. No.: B8069138
CAS No.: 1830312-72-5
M. Wt: 571.6 g/mol
InChI Key: RZVPBGBYGMDSBG-GGAORHGYSA-N
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Description

Baloxavir marboxil is an antiviral medication developed by Shionogi & Co., Ltd. It is primarily used for the treatment of influenza A and B. This compound is a prodrug, which means it is metabolized in the body to produce its active form, baloxavir acid. This compound was first approved for medical use in Japan in 2018 and later in the United States and Europe .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves multiple steps, starting from polysubstituted benzyl alcohol. The key steps include nucleophilic substitution, Grignard reaction, and Friedel-Crafts acylation. For instance, the preparation of a key intermediate involves adding compound 1 and compound 2 into a microwave reactor with a sulfonic acid resin type solid acid catalyst and a condensing agent. The reaction is carried out at 150°C with a maximum power of 300W for 50 minutes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and efficiency. The use of microwave technology and environmentally friendly catalysts like sulfonic acid resin type solid acid catalysts helps in reducing reaction time and improving yield .

Chemical Reactions Analysis

Types of Reactions: Baloxavir marboxil undergoes several types of chemical reactions, including hydrolysis and nucleophilic substitution. The hydrolysis of this compound in the gastrointestinal tract, liver, and blood releases the active metabolite, baloxavir acid .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sulfonic acid resin type solid acid catalysts, lithium chloride, and 1-propyl phosphoric anhydride. The reactions are typically carried out under microwave conditions to enhance efficiency .

Major Products: The major product formed from the hydrolysis of this compound is baloxavir acid, which is the active form of the drug .

Scientific Research Applications

Baloxavir marboxil has been extensively studied for its antiviral properties, particularly against influenza A and B viruses. It has shown effectiveness in reducing the duration of flu symptoms and preventing complications. Additionally, it has been investigated for its potential use in treating other viral infections, including COVID-19 .

Mechanism of Action

Baloxavir marboxil is a cap-dependent endonuclease inhibitor. After administration, it is hydrolyzed to baloxavir acid, which inhibits the polymerase acidic protein of the influenza virus. This inhibition blocks the initiation of mRNA synthesis, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds:

  • Oseltamivir (Tamiflu)
  • Zanamivir (Relenza)
  • Peramivir (Rapivab)

Uniqueness: Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, whereas other antiviral drugs like oseltamivir and zanamivir are neuraminidase inhibitors. This unique mechanism allows this compound to be effective against strains of influenza that may be resistant to neuraminidase inhibitors .

This compound represents a significant advancement in antiviral therapy, offering a novel mechanism of action and broad-spectrum activity against influenza viruses. Its development and approval mark a milestone in the ongoing battle against viral infections.

Properties

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027758
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir.
Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
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CAS No.

1985606-14-1
Record name [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baloxavir marboxil [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate
Source European Chemicals Agency (ECHA)
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Record name BALOXAVIR MARBOXIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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